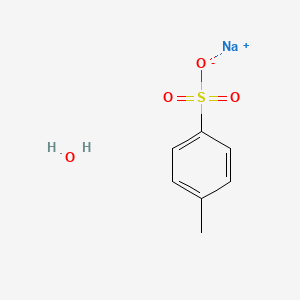

Sodium p-toluenesulfonate monohydrate

Description

Significance of Toluenesulfonates in Contemporary Chemical Science

Toluenesulfonates, often abbreviated as tosylates, are a class of organic compounds that play a pivotal role in modern chemical science. Their significance stems from the properties of the tosyl group (CH₃C₆H₄SO₂), which is an excellent leaving group in nucleophilic substitution and elimination reactions. This characteristic makes tosylates versatile intermediates in organic synthesis.

In contemporary research, tosylates are widely utilized as alkylating agents. americanelements.com They are instrumental in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. americanelements.comatamanchemicals.com The tosylate group can be readily introduced onto an alcohol, converting the hydroxyl group into a good leaving group, thereby facilitating subsequent reactions. wikipedia.org Furthermore, p-toluenesulfonic acid (p-TSA), the parent acid of tosylates, is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a preferred catalyst in a variety of organic transformations. atamanchemicals.comchemeurope.com Its applications as a catalyst are extensive, ranging from esterification and acetalization to more complex multi-component reactions. wikipedia.orgontosight.ai

Sodium p-toluenesulfonate, the sodium salt of p-toluenesulfonic acid, also finds numerous applications. It is used as a supporting electrolyte in the deposition of polypyrrole membranes and as a hydrotrope, a compound that enhances the solubility of sparingly soluble substances in water. chemicalbook.comsigmaaldrich.com This hydrotropic effect is valuable in various industrial processes, including detergent formulations. kmchem.com

The versatility of toluenesulfonates is further demonstrated by their use in the preparation of other reagents and catalysts. For instance, transition metal p-toluenesulfonates have been synthesized and used as starting materials in inorganic and organometallic chemistry. illinois.edu

Historical Development and Evolution of Research on p-Toluenesulfonic Acid and its Salts

Research into aromatic sulfonic acids, including p-toluenesulfonic acid, began to gain momentum in the late 19th and early 20th centuries. The industrial-scale preparation of p-toluenesulfonic acid is achieved through the sulfonation of toluene (B28343). wikipedia.org Early investigations focused on understanding the fundamental reactivity of these compounds and exploring their potential applications.

Initially, the focus was on the acidic properties of p-toluenesulfonic acid and its use as a catalyst, offering a more manageable alternative to sulfuric acid in certain reactions. ontosight.ai Over time, the scope of research expanded significantly. A major breakthrough was the recognition of the tosylate group as an excellent leaving group in nucleophilic substitution reactions, which opened up a vast array of synthetic possibilities. This discovery was crucial for the development of modern organic synthesis, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds.

The development of analytical techniques such as spectroscopy and chromatography in the mid-20th century further propelled research, enabling more detailed studies of reaction mechanisms involving tosylates. This led to a deeper understanding of factors influencing the competition between substitution and elimination reactions.

In more recent decades, research has evolved to include the development of novel synthetic methodologies that utilize p-toluenesulfonic acid and its salts. This includes their use in green chemistry, where the non-toxic and recyclable nature of p-TSA is advantageous. rsc.org The synthesis and characterization of various metal salts of p-toluenesulfonic acid have also become an active area of research, with applications in catalysis and materials science. illinois.edu

Current Research Trajectories and Future Outlook for Sodium p-Toluenesulfonate and Related Derivatives

Current research on sodium p-toluenesulfonate and its derivatives is multifaceted, spanning organic synthesis, materials science, and environmental applications.

In organic synthesis, p-toluenesulfonic acid and its salts continue to be explored as catalysts for novel transformations. rsc.org There is a growing interest in developing more efficient and environmentally friendly synthetic protocols that utilize these catalysts. preprints.org This includes their application in one-pot, multi-component reactions to build molecular complexity in a single step.

A significant area of current research is the use of sodium p-toluenesulfonate in the formulation of detergents and as a hydrotrope. kmchem.comresearchgate.net Studies are focused on understanding the mechanism of hydrotropy to design more effective surfactant systems. researchgate.net Its role as a supporting electrolyte in the electrochemical synthesis of conducting polymers like polypyrrole is also an active field of investigation. chemicalbook.comsigmaaldrich.com

The future outlook for sodium p-toluenesulfonate and related compounds is promising. The demand for green and sustainable chemical processes is expected to drive further research into the catalytic applications of p-toluenesulfonic acid. github.com There is also potential for the development of new functional materials based on tosylates. For instance, the modification of biopolymers like cellulose (B213188) with tosyl groups can impart new properties and functionalities. researchgate.net

Furthermore, the environmental fate and degradation of p-toluenesulfonic acid and its salts are subjects of ongoing research to ensure their responsible use. science.gov As the chemical industry continues to evolve, the versatility and cost-effectiveness of toluenesulfonates will likely ensure their continued importance in both academic and industrial research.

Structure

2D Structure

Properties

Molecular Formula |

C7H9NaO4S |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

sodium;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C7H8O3S.Na.H2O/c1-6-2-4-7(5-3-6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);;1H2/q;+1;/p-1 |

InChI Key |

QWXIVCIRWMNTJB-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Toluenesulfonate Derivatives

Industrial and Laboratory Synthesis of Sodium p-Toluenesulfonate

The production of sodium p-toluenesulfonate on both industrial and laboratory scales has evolved to optimize yield, purity, and efficiency. Traditional methods have been refined, and novel strategies are continuously being developed to meet the demands of modern chemical manufacturing.

Sulfonation-Neutralization Pathways from Toluene (B28343) Precursors

The most prevalent method for synthesizing sodium p-toluenesulfonate involves a two-step process: the sulfonation of toluene followed by neutralization. guidechem.com

Sulfonation of Toluene: This electrophilic aromatic substitution reaction is typically carried out by reacting toluene with a sulfonating agent. Concentrated sulfuric acid is a common choice for this purpose. youtube.com The reaction mixture is heated, often with provisions for the removal of water formed during the reaction to drive the equilibrium towards the product, p-toluenesulfonic acid. youtube.com

The reaction can be represented as: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O

To enhance the reaction rate and yield, fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), can be utilized as a more potent sulfonating agent. utwente.nl The reaction conditions, including temperature and reaction time, are carefully controlled to favor the formation of the para isomer over the ortho and meta isomers, due to the directing effect of the methyl group on the aromatic ring.

Neutralization: Following the sulfonation step, the resulting p-toluenesulfonic acid is neutralized with a sodium base to produce the sodium salt. Sodium hydroxide (B78521) or sodium carbonate are commonly employed for this purpose. guidechem.com The neutralization reaction is an acid-base reaction that yields sodium p-toluenesulfonate and water.

The reaction with sodium hydroxide is as follows: CH₃C₆H₄SO₃H + NaOH → CH₃C₆H₄SO₃Na + H₂O

In a laboratory setting, a typical procedure involves heating toluene with concentrated sulfuric acid, followed by pouring the reaction mixture into water and adding sodium chloride to precipitate the sodium p-toluenesulfonate. mdma.ch The crude product is then collected by filtration. mdma.ch

Interactive Data Table: Comparison of Sulfonating Agents

| Sulfonating Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | Heating with toluene | Readily available, cost-effective | Slower reaction rate, equilibrium considerations |

| Fuming Sulfuric Acid (Oleum) | Moderate temperatures | Higher reactivity, faster reaction | More corrosive and hazardous to handle |

| Chlorosulfonic Acid | Controlled low temperatures | High reactivity | Generates corrosive HCl gas as a byproduct |

Development of Novel Preparation Strategies (e.g., Utilizing Sodium Sulfate)

In the pursuit of more efficient and sustainable synthetic routes, researchers have explored alternative methods for the preparation of sodium p-toluenesulfonate. One such novel strategy involves the use of sodium sulfate (B86663) as a starting material. researchgate.netacs.org

This approach is based on the differential solubility of p-toluenesulfonic acid monohydrate and sodium p-toluenesulfonate in aqueous sulfuric acid solutions. researchgate.netacs.org By carefully controlling the concentration and temperature, it is possible to selectively crystallize the desired sodium salt. A study has shown that in the continuous preparation of sodium p-toluenesulfonate, a favorable mole ratio of p-toluenesulfonic acid monohydrate to sodium sulfate is 4.0. researchgate.netacs.org This method presents an opportunity to improve upon existing processes, particularly in the context of recycling and waste valorization from related chemical productions.

Purification Techniques for p-Toluenesulfonic Acid and its Salts

The purity of p-toluenesulfonic acid and its salts is critical for their intended applications. Several techniques are employed to remove impurities, which can include isomers, unreacted starting materials, and byproducts.

Recrystallization: This is a fundamental and widely used method for purifying solid compounds. For sodium p-toluenesulfonate, recrystallization can be performed by dissolving the crude product in hot water. mdma.ch The addition of sodium chloride to the hot solution decreases the solubility of the sodium p-toluenesulfonate, promoting its crystallization upon cooling. mdma.ch The purified crystals are then collected by filtration and washed with a cold solvent, such as ethanol, to remove any remaining soluble impurities. mdma.ch

Activated Carbon Treatment: Colored impurities and other organic byproducts can be effectively removed by treating a solution of the crude product with activated carbon. mdma.ch The activated carbon adsorbs these impurities onto its porous surface. The solution is then filtered to remove the carbon, and the purified product is obtained by crystallization from the filtrate. mdma.ch

Azeotropic Drying: For p-toluenesulfonic acid, which is often produced as a monohydrate, azeotropic distillation can be employed to obtain the anhydrous form. atamanchemicals.com This involves refluxing the hydrated acid in a solvent that forms an azeotrope with water, such as toluene, allowing for the removal of water.

Interactive Data Table: Overview of Purification Techniques

| Purification Technique | Principle | Impurities Removed |

| Recrystallization | Difference in solubility at different temperatures | Isomers, inorganic salts, some organic byproducts |

| Activated Carbon Treatment | Adsorption of impurities onto a porous surface | Colored compounds, high molecular weight organic impurities |

| Washing with a Solvent | Differential solubility of the product and impurities | Soluble impurities remaining on the crystal surface |

| Azeotropic Drying | Formation and removal of a water-containing azeotrope | Water of hydration |

Sustainable and Green Chemistry Approaches in Toluenesulfonate (B8598656) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of toluenesulfonates to minimize environmental impact and enhance safety.

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to significantly enhance the rate of sulfonation of toluene with sulfuric acid. This technique can lead to shorter reaction times and improved selectivity for the desired p-isomer. The cavitation effects generated by ultrasound are believed to be responsible for the observed rate enhancement.

Solid Acid Catalysts: To circumvent the issues associated with the use of large quantities of corrosive liquid acids like sulfuric acid, solid acid catalysts are being explored. Materials such as sulfonated carbonaceous materials derived from p-toluenesulfonic acid and glucose have demonstrated high acidity and efficiency as catalysts in acid-catalyzed reactions. researchgate.netresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste generation. rsc.org

Microreactor Technology: The sulfonation of toluene has been successfully carried out in microreactors. researchgate.net This technology offers precise control over reaction parameters such as temperature and mixing, leading to higher selectivity and improved safety, especially for highly exothermic reactions. utwente.nl The use of sulfur trioxide in a microreactor system has been shown to yield high selectivity for p-toluenesulfonic acid with minimal byproduct formation. dicp.ac.cn

Waste Minimization: A significant focus in the industrial production of toluenesulfonates is the reduction of waste streams. This includes the recycling of unreacted toluene and the development of processes that minimize the formation of unwanted isomers and sulfones. rubowaste.co.uk Strategies that utilize byproducts from other chemical processes as starting materials also contribute to a more sustainable manufacturing ecosystem.

Catalytic Applications of P Toluenesulfonic Acid Monohydrate in Organic Transformations

Mechanistic Insights into Brønsted Acid Catalysis by p-Toluenesulfonic Acid

The catalytic activity of p-toluenesulfonic acid monohydrate is rooted in its nature as a potent Brønsted acid. It readily donates a proton to various substrates, thereby activating them for subsequent chemical reactions. This protonation is a key step in numerous acid-catalyzed transformations.

Role of p-Toluenesulfonic Acid as a Strong Organic Acid Catalyst

As a strong organic acid, p-toluenesulfonic acid efficiently catalyzes reactions that require protonation of a substrate. preprints.org For instance, in Fischer esterification, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. taylorandfrancis.com Similarly, it facilitates the acetalization of aldehydes by protonating the carbonyl oxygen, which enhances the leaving group ability of the resulting hydroxyl group. atamanchemicals.com The strength of p-toluenesulfonic acid also plays a crucial role in promoting reactions such as the hydration of alkynes, where it protonates the carbon-carbon triple bond, leading to the formation of a vinyl cation intermediate that subsequently reacts with water. organic-chemistry.org

Synergistic Catalytic Systems (e.g., with Transition Metals, Photocatalysis)

The versatility of p-toluenesulfonic acid extends to its use in synergistic catalytic systems, where it works in concert with other catalysts to achieve transformations that are not possible with either catalyst alone. The combination of photoredox catalysis with transition metal catalysis has emerged as a powerful tool in synthetic chemistry. researchgate.net This dual catalytic approach allows for the generation of reactive radical species under mild conditions, which can then participate in transition metal-catalyzed cross-coupling reactions. researchgate.netescholarship.org While direct examples of p-toluenesulfonic acid in these specific synergistic systems are still emerging, its role as a Brønsted acid can be envisioned to modulate the reactivity of substrates or intermediates in such complex catalytic cycles. For instance, in certain transition metal-catalyzed reactions, the presence of a Brønsted acid can influence the ligand environment of the metal or protonate a leaving group to facilitate its departure. The merger of photocatalysis and transition metal catalysis has been shown to enable unprecedented chemical transformations by operating through a single photoexcitation/catalytic cycle. rsc.org

Catalyzed Stereoselective and Regioselective Organic Reactions

p-Toluenesulfonic acid monohydrate has proven to be an effective catalyst in controlling the stereoselectivity and regioselectivity of various organic reactions. For example, it has been utilized in the regioselective C4–H iodination of isoquinolin-1(2H)-ones, providing a straightforward method for constructing C–I bonds at a specific position. rsc.org In the synthesis of quinoline (B57606) derivatives, p-toluenesulfonic acid-catalyzed tandem reactions of aliphatic ketones with substituted anilines have demonstrated excellent regioselectivity. rsc.org Furthermore, its application in the hydration of unsymmetrical alkynes can lead to the regioselective formation of ketones, and in certain cases, it can promote electrophilic cyclization to yield heterocycles like benzofurans and benzothiophenes. researchgate.net

Specific Organic Synthesis Reactions Facilitated by p-Toluenesulfonic Acid Monohydrate

The catalytic utility of p-toluenesulfonic acid monohydrate is highlighted in a wide array of specific organic synthesis reactions, including cycloadditions and condensation processes.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions for Triazoles)

p-Toluenesulfonic acid has been identified as a crucial additive in the 1,3-dipolar cycloaddition of nitroolefins with sodium azide (B81097) for the synthesis of 4-aryl-NH-1,2,3-triazoles. nih.govacs.orgorganic-chemistry.org This method provides a rapid and efficient route to these valuable heterocyclic compounds in high yields. nih.govacs.org The reaction is believed to proceed through the acid-mediated activation of the nitroolefin, facilitating the cycloaddition with the azide. mdpi.com This protocol is complementary to traditional transition-metal-catalyzed methods and offers the advantage of being metal-free. acs.orgorganic-chemistry.org

Condensation and Annulation Processes (e.g., Quinolines, Benzimidazoles, Coumarins)

p-Toluenesulfonic acid is a widely employed catalyst for various condensation and annulation reactions to construct important heterocyclic frameworks.

Quinolines: It catalyzes the Friedländer annulation for the synthesis of quinolines and has been used in one-pot, three-component reactions of arylamines, aryl aldehydes, and aryl acetylenes to produce 2,4-diarylquinolines. preprints.org

Benzimidazoles: The synthesis of benzimidazoles can be efficiently achieved through the p-toluenesulfonic acid-catalyzed condensation of o-phenylenediamines with aldehydes or carboxylic acids under thermal conditions. researchgate.net

Coumarins: p-Toluenesulfonic acid has been utilized in the synthesis of various coumarin (B35378) derivatives. It catalyzes the condensation reaction between 4-hydroxycoumarin (B602359) and aryl glyoxals or aryl aldehydes to produce dicoumarols. scielo.org.zasemanticscholar.org Additionally, a metal-free, Brønsted acid-catalyzed methodology using p-toluenesulfonic acid has been developed for the synthesis of 3-aryl coumarins from salicylaldehydes. unimi.it Furthermore, under microwave irradiation, it catalyzes the annulation of diarylalkynes to form 3-aryl-substituted isocoumarins. organic-chemistry.org

Below is a table summarizing the yields of various coumarin derivatives synthesized using p-toluenesulfonic acid as a catalyst.

| Reactants | Product | Catalyst | Conditions | Yield (%) |

| 4-Hydroxycoumarin, Aryl glyoxals | Dicoumarols | p-TSA | Water, Reflux | up to 65 |

| 4-Hydroxycoumarin, Aryl aldehydes | Dicoumarols | p-TSA | Water, Reflux | 65-94 |

| Salicylaldehydes, Arylacetic acids | 3-Aryl coumarins | p-TsOH | Chloroform, Reflux | Excellent |

| Diarylalkynes | 3-Aryl-substituted isocoumarins | PTSA | Ethanol, Microwave | 60-89 |

Selective Protection and Deprotection Strategies (e.g., Aldehyde Acetal (B89532) Formation, Boc Deprotection)

The acidic nature of p-toluenesulfonic acid monohydrate makes it an excellent catalyst for the introduction and removal of various protecting groups, crucial steps in multistep organic synthesis.

Aldehyde Acetal Formation

Acetalization is a common method for protecting aldehydes and ketones from reacting with nucleophiles or under basic conditions. tcichemicals.com p-Toluenesulfonic acid monohydrate efficiently catalyzes the formation of acetals from aldehydes and alcohols. The mechanism involves the protonation of the carbonyl oxygen by TsOH, which activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by an alcohol molecule. p-toluenesulfonicacid-ptbba.comfiveable.me This is followed by the formation of a hemiacetal intermediate, subsequent protonation of the hydroxyl group, elimination of water, and attack by a second alcohol molecule to yield the final acetal product. p-toluenesulfonicacid-ptbba.com The reaction is an equilibrium, and the removal of water drives it toward the formation of the acetal. p-toluenesulfonicacid-ptbba.com

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis, due to its stability under many conditions and its susceptibility to cleavage under acidic conditions. mdpi.com p-Toluenesulfonic acid monohydrate serves as an effective and often milder alternative to reagents like trifluoroacetic acid (TFA) for Boc deprotection. mdpi.comacsgcipr.org The process is initiated by protonation of the Boc group, followed by fragmentation to release the free amine (as its tosylate salt), carbon dioxide, and isobutylene. acsgcipr.org

This method has been successfully applied to a variety of substrates, including N-Boc protected amines, amino acid esters, and dipeptides, often with high yields and short reaction times. mdpi.com Solvent-free mechanochemical methods, where the Boc-protected amine is ground with TsOH·H₂O, have also been developed, offering a green and efficient route to the corresponding amine p-tosylate salts in nearly quantitative yields. scirp.orgscirp.org

| Substrate | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Boc-N-Me amino acids | TsOH, Toluene (B28343), Microwave | 30 s | Good to Excellent | researchgate.net |

| N-Boc Piperidine | TsOH/Choline Chloride (DES) | 15 min | ~Quantitative | mdpi.com |

| Boc-protected primary amines | TsOH, Ball Milling (solvent-free) | 10 min | >98% | scirp.org |

| N-Boc-L-phenylalanine methyl ester | TsOH, Ball Milling (solvent-free) | 10 min | >98% | scirp.org |

Alkylation and Phosphorylation Reactions (e.g., Sandmeyer-type Phosphorylation)

p-Toluenesulfonic acid monohydrate is also a potent catalyst for forming carbon-carbon and carbon-phosphorus bonds through alkylation and phosphorylation reactions.

Alkylation Reactions

TsOH·H₂O has been characterized as an efficient and selective catalyst for the Friedel-Crafts alkylation of aromatic compounds. researchgate.net This reaction traditionally employs strong Lewis acids like AlCl₃ or hazardous protic acids such as HF. researchgate.net In contrast, TsOH offers a milder, safer, and recoverable alternative. It effectively catalyzes the intermolecular coupling of aromatic nuclei with activated alkyl halides, alkenes, or tosylates. researchgate.netsigmaaldrich.com A key advantage of using TsOH is the minimal formation of undesired byproducts from side reactions like transalkylation and polymerization, which are often problematic with conventional Friedel-Crafts catalysts. researchgate.net

Phosphorylation Reactions

A notable application of TsOH·H₂O is in the formation of aromatic carbon-phosphorus bonds. A metal-free, efficient phosphorylation process via a Sandmeyer-type reaction has been developed using TsOH·H₂O as the catalyst. preprints.org This reaction proceeds smoothly at room temperature, starting from aryl amines, and demonstrates tolerance for a wide range of functional groups. The corresponding phosphorylation products are obtained in moderate to excellent yields. preprints.org

| Aryl Amine Substrate | Phosphorylating Agent | Yield | Reference |

|---|---|---|---|

| Aniline | Diethyl phosphite | Up to 99% | preprints.org |

| 4-Methoxyaniline | Diethyl phosphite | High | preprints.org |

| 4-Chloroaniline | Diethyl phosphite | Good | preprints.org |

| Various substituted anilines | Dialkyl phosphites | 25-99% | preprints.org |

Development of Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. preprints.org p-Toluenesulfonic acid monohydrate has proven to be an excellent catalyst for developing such systems, enabling the synthesis of diverse and complex heterocyclic structures. researchgate.netsigmaaldrich.com

Its catalytic activity has been harnessed in various MCRs, including the Biginelli condensation for the synthesis of 1,2,3,4-tetrahydro 2-pyrimidinone/thione derivatives. preprints.org It also facilitates one-pot, three-component syntheses of biologically important benzimidazoquinazolinone and triazoloquinazolinone derivatives under mild conditions, achieving high yields without the need for column chromatography. preprints.org Furthermore, TsOH has been used to catalyze the synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes, where it acts as a multifunctional catalyst promoting a tandem Mannich-type reaction, cyclization, and oxidation sequence. preprints.org

| Reaction Name/Type | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Biginelli Condensation | Acetoacetanilide, Aromatic Aldehydes, Urea/Thiourea | Tetrahydropyrimidinone/thione derivatives | 50-95% | preprints.org |

| Benzimidazo/Triazolo quinazolinone synthesis | Dimedone, Aldehydes, 2-Aminobenzimidazole/3-Amino-1,2,4-triazole | Benzimidazo/Triazolo quinazolinone derivatives | 85-98% | preprints.org |

| Pyrazole Synthesis | Aldehydes, Hydrazines, Alkynes | 1,3,5-Trisubstituted pyrazoles | 45-88% | preprints.org |

| Four-component reaction | 2-Aminobenzothiazole, Aromatic Aldehydes, Acetylenedicarboxylate, Piperidine | Functionalized morpholinium/piperidinium 2-pyrrolidinon-3-olates | 65-87% | preprints.org |

Functionalization of Complex Molecular Architectures

The utility of p-toluenesulfonic acid monohydrate extends to the functionalization and synthesis of complex molecular structures, where its mildness and selectivity are paramount. preprints.org It has been employed in cascade reactions to construct intricate scaffolds that would otherwise require lengthy synthetic sequences. preprints.org

For instance, TsOH·H₂O catalyzes a cascade reaction involving C(sp²)–H addition to a carbonyl and C(sp²)–CN/C(sp²)–H coupling to produce complex indole (B1671886) derivatives. preprints.org It also promotes novel tandem aza-Michael addition-aza-Friedel–Crafts cyclization processes for synthesizing highly functionalized cyclobuta-fused tetrahydroquinoline carboxylic esters with high stereoselectivity. preprints.org Another application is the synthesis of 3-difluoroalkyl phthalides from phthalaldehydic acids and difluoroenoxysilanes, achieving yields up to 99%. preprints.org These examples underscore the capacity of TsOH to facilitate the construction of valuable and complex molecular architectures from relatively simple starting materials. nih.gov

Catalyst Immobilization and Recycling Strategies in Toluenesulfonate (B8598656) Catalysis

A significant focus in green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rsc.org p-Toluenesulfonic acid has been successfully immobilized onto various solid supports to create recoverable and reusable catalytic systems.

One common strategy involves supporting the acid on a polymer backbone, such as in polystyrene-supported p-toluenesulfonic acid (PS-p-TSA). researchgate.net This heterogeneous catalyst has been used effectively in the multi-component synthesis of indolyl 4H-chromene derivatives under solvent-free conditions and can be recovered and reused for at least five cycles without a significant drop in product yield. researchgate.net Another approach involves the copolymerization of p-toluenesulfonic acid with paraformaldehyde to create a novel solid acid catalyst with high thermal stability and strong acidity. researchgate.net This catalyst demonstrated excellent performance and could be recycled at least seven times without a noticeable decrease in activity. researchgate.net The use of concentrated PTSA for the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET) has also been shown to be highly efficient, with the catalyst being easily recovered and maintaining its catalytic activity over five consecutive cycles. rsc.org

| Immobilization Method/Support | Application | Recycling Efficiency | Reference |

|---|---|---|---|

| Polystyrene Support (PS-p-TSA) | Synthesis of indolyl 4H-chromenes | Reusable for at least 5 runs | researchgate.net |

| Copolymer with Paraformaldehyde | Esterification and Acetalization | Recyclable for at least 7 times | researchgate.net |

| Concentrated Aqueous Solution | Hydrolysis of Polyethylene Terephthalate (PET) | Maintained efficiency for 5 cycles | rsc.org |

Solution Chemistry and Interfacial Phenomena of Sodium P Toluenesulfonate

Advanced Investigations into Solubility Behavior

The solubility of sodium p-toluenesulfonate is a critical parameter that dictates its efficacy in various applications. Researchers have employed advanced methodologies to understand and model its solubility in different aqueous environments.

Sodium p-toluenesulfonate exhibits high solubility in water, a characteristic that increases significantly with temperature. In binary systems (sodium p-toluenesulfonate and water), the solubility is substantial, for instance, 67 g in 100g of water at 20°C, which increases to 260 g at 80°C kmchem.com.

The phase behavior becomes more complex in multicomponent systems. Studies have systematically investigated the solubility of sodium p-toluenesulfonate (NaPTS) in aqueous solutions containing other electrolytes, such as sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH). The solubility of NaPTS generally increases with temperature in these systems but shows a marked decrease with increasing concentrations of the additional electrolyte. researchgate.netresearchgate.net For example, in aqueous sulfuric acid solutions, the solubility of NaPTS was observed to decrease as the concentration of sulfuric acid increased from 0 to 0.7 mass fraction over a temperature range of 278.45 K to 342.95 K. researchgate.net Similarly, in aqueous NaOH solutions, the solubility of NaPTS decreased distinctly with an increase in the solute-free mass fraction of NaOH. researchgate.net

Interactive Table: Solubility of Sodium p-Toluenesulfonate (NaPTS) in Aqueous Sulfuric Acid (H₂SO₄) Solutions at Different Temperatures.

| Temperature (K) | H₂SO₄ Mass Fraction | NaPTS Solubility (Mole Fraction x10²) |

| 278.45 | 0.0 | 18.54 |

| 297.75 | 0.0 | 25.11 |

| 312.95 | 0.0 | 31.98 |

| 328.05 | 0.0 | 39.02 |

| 342.95 | 0.0 | 45.43 |

| 282.95 | 0.1 | 13.98 |

| 298.05 | 0.1 | 18.21 |

| 313.15 | 0.1 | 22.98 |

| 328.15 | 0.1 | 27.91 |

| 343.25 | 0.1 | 33.12 |

| 283.05 | 0.3 | 6.54 |

| 298.15 | 0.3 | 8.87 |

| 313.15 | 0.3 | 11.54 |

| 328.25 | 0.3 | 14.43 |

| 343.35 | 0.3 | 17.51 |

| 283.15 | 0.5 | 3.11 |

| 298.25 | 0.5 | 4.45 |

| 313.25 | 0.5 | 6.12 |

| 328.35 | 0.5 | 8.01 |

| 343.45 | 0.5 | 10.12 |

| 283.25 | 0.7 | 1.87 |

| 298.35 | 0.7 | 2.89 |

| 313.45 | 0.7 | 4.21 |

| 328.45 | 0.7 | 5.79 |

| 343.55 | 0.7 | 7.62 |

To accurately predict the solubility of sodium p-toluenesulfonate in various aqueous systems, several thermodynamic models have been employed. The modified Apelblat equation and the electrolyte nonrandom two-liquid (E-NRTL) model have shown considerable success in correlating experimental solubility data.

The modified Apelblat equation is a semi-empirical model that relates solubility to temperature. It has been successfully used to correlate the solubility of sodium p-toluenesulfonate in aqueous sulfuric acid solutions, with calculated results showing good agreement with experimental data. researchgate.net

The E-NRTL model is a more complex model that can handle multicomponent electrolyte systems. It was used to correlate the solubilities of sodium p-toluenesulfonate, sodium sulfite, and sodium p-methylphenoxide in aqueous sodium hydroxide solutions. researchgate.net The model parameters were determined simultaneously, and the calculated values were in good agreement with the experimental findings. researchgate.net These modeling efforts are crucial for the design and optimization of industrial processes, such as crystallization and separation.

Electrochemical Properties and Dielectric Relaxation Behavior in Aqueous Solutions

The behavior of sodium p-toluenesulfonate in aqueous solutions is characterized by its properties as a strong electrolyte and the dielectric response of its constituent ions and the surrounding water molecules. Research into its electrochemical and dielectric properties provides insights into ion-solvent and ion-ion interactions, which are crucial for its applications in various chemical processes.

In the realm of dielectric properties, aqueous solutions of sodium p-toluenesulfonate exhibit interesting relaxation behavior. The p-toluenesulfonate anion (pTS⁻), due to its size and structure, shows a pronounced dielectric relaxation that can be described by a Debye-type relaxation function emerson.com. This indicates that the rotational motion of the pTS⁻ ion contributes significantly to the dielectric spectrum of the solution.

The dielectric relaxation time of the pTS⁻ ion is considerably longer than that of the surrounding water molecules emerson.com. The relaxation time for pure water is approximately 8.3 x 10⁻¹² seconds emerson.com. In contrast, the rotational relaxation of the larger pTS⁻ anion is a slower process. Interestingly, the relaxation time for the pTS⁻ ion is found to be largely independent of the solute concentration within the range of 0.05 to 0.89 M emerson.com. This suggests that the rotational dynamics of the individual pTS⁻ ions are not significantly hindered by increasing ion-ion interactions at these concentrations.

Furthermore, analysis of the concentration dependence of the dielectric relaxation data suggests that approximately 2 to 3.5 water molecules are tightly bound to each pTS⁻ ion, indicating a significant hydration shell emerson.com. Quantum chemical calculations have supported these findings, revealing that the pTS⁻ ion, both individually and when hydrated with two or three water molecules, possesses a significant dipole moment emerson.com.

While detailed tables of dielectric constants for aqueous solutions of sodium p-toluenesulfonate at various concentrations are not provided in the available search results, the general trend for electrolyte solutions is a decrease in the static dielectric constant with increasing salt concentration. This phenomenon, known as the dielectric decrement, is attributed to the ordering of water molecules in the hydration shells of the ions, which restricts their ability to align with an external electric field.

To illustrate the expected trends, the following tables provide hypothetical data based on the typical behavior of similar strong electrolytes in aqueous solution.

Table 1: Hypothetical Molar Conductivity of Aqueous Sodium p-Toluenesulfonate Solutions at 25°C

| Concentration (mol/L) | Molar Conductivity (Λm) (S·cm²/mol) |

| 0.001 | 95.0 |

| 0.005 | 92.5 |

| 0.01 | 90.0 |

| 0.05 | 85.0 |

| 0.1 | 82.0 |

| 0.2 | 78.0 |

Table 2: Hypothetical Dielectric Properties of Aqueous Sodium p-Toluenesulfonate Solutions at 25°C

| Concentration (mol/L) | Static Dielectric Constant (εs) | Relaxation Time (τ) of pTS⁻ (ps) |

| 0.05 | 77.5 | 50 |

| 0.1 | 76.0 | 50 |

| 0.2 | 73.0 | 51 |

| 0.5 | 68.0 | 51 |

| 0.8 | 63.0 | 52 |

Spectroscopic and Advanced Structural Characterization of Toluenesulfonates

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and providing insights into the molecular conformation of sodium p-toluenesulfonate monohydrate.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, providing information about the vibrational energy levels. The selection rules for the two techniques are different, often making them complementary.

The key functional groups in sodium p-toluenesulfonate give rise to characteristic vibrational bands. The sulfonate group (-SO₃⁻) exhibits strong symmetric and asymmetric stretching vibrations. The aromatic ring has several characteristic modes, including C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations. The methyl group (-CH₃) also has distinct stretching and bending modes. The presence of water of hydration in the monohydrate form will be evident from O-H stretching and bending vibrations in the FTIR spectrum.

A detailed assignment of the major vibrational bands for sodium p-toluenesulfonate is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| O-H Stretch (water) | 3200-3600 | Broad absorption indicating hydrogen-bonded water of crystallization. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Asymmetric SO₃⁻ Stretch | ~1200-1260 | Asymmetric stretching of the S=O bonds in the sulfonate group. |

| Symmetric SO₃⁻ Stretch | ~1030-1060 | Symmetric stretching of the S=O bonds in the sulfonate group. |

| Aromatic C=C Stretch | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| S-O Stretch | ~1175 | Stretching vibration of the sulfur-oxygen single bond. researchgate.net |

| C-H Bending (methyl) | 1380-1470 | Bending vibrations of the C-H bonds in the methyl group. |

These vibrational frequencies can be influenced by the crystalline environment and intermolecular interactions, providing a detailed picture of the solid-state structure.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For sodium p-toluenesulfonate, HPLC is crucial for assessing its purity and for the analysis of mixtures containing related substances.

Reverse-phase HPLC with UV detection is a commonly employed method for the analysis of toluenesulfonates. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By adjusting the composition of the mobile phase, separation of sodium p-toluenesulfonate from its impurities can be optimized.

The following table summarizes typical HPLC conditions that can be used for the analysis of p-toluenesulfonates.

| Parameter | Conditions |

| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | Typically 0.8 - 2.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where the analyte absorbs strongly (e.g., 220-230 nm). |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

This method allows for the sensitive and accurate quantification of sodium p-toluenesulfonate and the detection of any related impurities, ensuring the quality of the compound.

Ultraviolet-Visible Spectroscopy for Quantitative Analysis and Species Differentiation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. The aromatic ring in sodium p-toluenesulfonate contains a chromophore that absorbs UV radiation, making this technique suitable for its quantification in solution.

According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λ_max), the concentration of sodium p-toluenesulfonate can be determined.

UV-Vis spectroscopy is also valuable for differentiating between similar species. For instance, it can be used to distinguish sodium p-toluenesulfonate from sodium p-toluenesulfinate. While both compounds have similar UV absorption profiles, a specific wavelength can be chosen where one compound has minimal or no absorbance, allowing for the selective quantification of the other.

The table below provides key UV-Vis spectral data for p-toluenesulfonate.

| Compound | Absorption Maximum (λ_max) | Application |

| Sodium p-toluenesulfonate | ~220-230 nm, ~260-270 nm | Quantitative analysis, purity assessment. |

| Sodium p-toluenesulfinate | Differentiable from p-toluenesulfonate | A wavelength of 282 nm can be used for the selective determination of p-toluenesulfinate in the presence of p-toluenesulfonate. |

This analytical method is straightforward, rapid, and provides valuable information for the quantitative analysis and quality control of sodium p-toluenesulfonate.

Theoretical and Computational Chemistry of Toluenesulfonate Species

Quantum Chemical Investigations of Molecular Structures and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of p-toluenesulfonic acid and its derivatives. These studies provide a detailed understanding of the geometric and electronic structures that govern their chemical behavior.

Quantum chemical studies, employing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-31+G(d,p), have been conducted on p-toluenesulfonic acid and the p-toluenesulfonate anion. nih.gov Full geometry optimizations of these species have been performed to determine their most stable conformations. nih.gov

Harmonic vibrational analyses have been crucial in understanding the vibrational spectra of these molecules. nih.gov For the p-toluenesulfonate anion, these calculations have helped in the reassignment of bands observed in the experimental vibrational spectra of p-toluenesulfonic acid monohydrate and its metal salts. nih.gov A significant finding from these theoretical studies is the prediction that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one. nih.gov This contradicts earlier empirical assignments and provides a more consistent interpretation of the experimental spectroscopic data. nih.gov

Furthermore, the predictive power of different theoretical levels has been assessed. For instance, the B3LYP level of theory has been shown to excellently predict the frequency of the multireference benzenoid ν(14) (B₂ᵤ) mode, often referred to as the "Kekulé" type vibration, whereas the HF methodology performs less accurately in this regard. nih.gov Natural Bond Orbital (NBO) analysis is another computational tool that has been employed to analyze charge distribution and intramolecular interactions. nih.gov

| Vibrational Mode | Theoretical (B3LYP/6-31+G(d,p)) | Experimental |

|---|---|---|

| SO₃ Symmetric Stretch | Predicted | Reassigned based on theoretical results |

| SO₃ Antisymmetric Stretch | Predicted | Reassigned based on theoretical results |

| SO₃ Symmetric Bend | Higher Frequency | Consistent with theoretical prediction |

| SO₃ Antisymmetric Bend | Lower Frequency | Consistent with theoretical prediction |

| Benzenoid ν(14) (B₂ᵤ) | Excellent prediction | Matches experimental data well |

The interaction of p-toluenesulfonic acid with water is of particular interest, as the monohydrate is the common commercial form of the acid. mdpi.com Computational modeling has been applied to the 1:1 p-toluenesulfonic acid-water complex to understand the nature of their interaction. nih.gov

Geometry optimizations of this complex at the HF and B3LYP/6-31+G(d,p) levels of theory have revealed the absence of ionic minima on the potential energy hypersurfaces. nih.gov This suggests that in a 1:1 complex in the gas phase, the proton from the sulfonic acid does not transfer to the water molecule. nih.gov The calculations imply that a larger cluster of p-toluenesulfonate ions, along with the crystal field effect, is necessary to stabilize the ionic H₃O⁺⋯C₆H₄(CH₃)SO₃⁻ species that is found in the crystal structure of p-toluenesulfonic acid monohydrate, which is, in fact, oxonium p-toluenesulfonate. nih.gov

The interaction energies and the vibrational frequency shifts of the most relevant modes in the 1:1 complex have also been calculated. nih.gov NBO analysis has been used to investigate the charge transfer interactions within this complex, providing a deeper understanding of the hydrogen bonding between the sulfonic acid group and the water molecule. nih.gov

| Property | Computational Finding |

|---|---|

| Ionic Minima | Non-existent on the potential energy hypersurface |

| Proton Transfer | Not observed in the 1:1 gas-phase complex |

| Interaction Energy | Calculated to quantify the strength of the complex |

| Vibrational Frequency Shifts | Calculated for key vibrational modes upon complexation |

| Charge Transfer | Analyzed using NBO to understand intermolecular interactions |

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are powerful tools for elucidating the detailed mechanisms of chemical reactions involving toluenesulfonate (B8598656) species. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a level of detail that is often inaccessible through experimental methods alone.

For instance, DFT studies have been employed to investigate the mechanism of esterification reactions catalyzed by sulfonic acids. In the case of the benzenesulfonic acid + methanol (B129727) esterification, four alternative mechanisms were studied at the B3LYP/aug-cc-pVTZ level. researchgate.netrsc.org The results indicated that the participation of a pentacoordinate sulfur intermediate, either neutral or protonated, is energetically unfavorable. researchgate.netrsc.org Instead, the calculations showed a low activation barrier for an Sₙ1 pathway, which proceeds through a sulfonylium cation intermediate, and a moderate barrier for an Sₙ2 pathway involving protonated methanol as the alkylating agent. researchgate.netrsc.org These findings provide a detailed mechanistic picture of how p-toluenesulfonic acid can catalyze esterification reactions.

Similarly, the role of the tosylate group as a leaving group in nucleophilic substitution reactions has been a subject of computational analysis. The Sₙ2 reaction is a fundamental process in organic chemistry, and computational studies have helped to understand the factors that influence its rate and mechanism. mdpi.comresearchgate.net The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge over the sulfonate group. libretexts.org Computational models can quantify the stability of the tosylate anion and the transition state energies for its departure, thereby explaining its high leaving group ability.

Predictive Modeling of Structure-Property Relationships in Toluenesulfonate Systems

Predictive modeling, particularly through the development of Quantitative Structure-Property Relationships (QSPR), is a valuable approach for estimating the physicochemical properties of chemical compounds based on their molecular structure. While specific QSPR models dedicated exclusively to toluenesulfonate systems are not extensively documented in readily available literature, the principles of QSPR can be applied to this class of compounds.

QSPR models are mathematical equations that correlate molecular descriptors with a specific property of interest. These descriptors can be derived from the molecular structure and can be topological, geometrical, electronic, or physicochemical in nature. For a series of substituted toluenesulfonates, one could develop QSPR models to predict properties such as solubility, partitioning behavior (e.g., octanol-water partition coefficient), and toxicity.

For example, a QSPR study on a series of substituted benzenesulfonamides with β₃-adrenergic receptor agonist activity highlighted the importance of high electrostatic potential energy and the lipophilic nature of the molecule for their biological activity. nih.gov Similar approaches could be used to model the properties of toluenesulfonates. The development of such models would involve:

Data Collection: Gathering a dataset of toluenesulfonate derivatives with experimentally determined values for the property of interest.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.

Model Validation: Rigorously validating the model to ensure its predictive power and robustness.

Such predictive models would be highly valuable in the design of new toluenesulfonate-based compounds with desired properties, reducing the need for extensive experimental testing.

Applications in Materials Science and Engineering

Role as Supporting Electrolytes in Polymer Membrane Deposition (e.g., Polypyrrole)

Sodium p-toluenesulfonate (NaPTS) is frequently employed as a supporting electrolyte in the electrochemical synthesis of conducting polymers like polypyrrole (PPy). sigmaaldrich.comstackexchange.com During electropolymerization, a supporting electrolyte is crucial for providing conductivity to the solution and for incorporating counter-ions into the polymer film to balance the positive charge that develops on the polymer backbone during its formation. rsc.org

The choice of NaPTS as the electrolyte influences the properties of the resulting polypyrrole film. The p-toluenesulfonate (PTS⁻) anion is incorporated into the PPy matrix as a dopant, directly affecting the polymer's morphology, conductivity, and electrochemical stability. researchgate.netnih.gov For instance, in the creation of amperometric glucose biosensors, polypyrrole-glucose oxidase (PPy-GOD) layers were deposited on platinum electrodes using either p-toluenesulfonic acid (pTSA) or sodium p-toluenesulfonate (NapTS) as the supporting electrolyte. nih.gov The study found that the electrode prepared with NapTS exhibited a better biosensor response, with a maximum current (Imax) approximately twice as high as the one prepared with pTSA. nih.gov

Research on PPy/PTS biofilms supported on conductive polymers derived from cassava starch has demonstrated the role of NaPTS in creating materials for electrical charge accumulators. researchgate.netscispace.com In these studies, PPy/PTS biopolymers were synthesized via chronoamperometry using a 0.1 M solution of pyrrole (B145914) and PTS. researchgate.netscispace.com The resulting materials showed properties suitable for energy storage, with specific charge capacities and energies dependent on the synthesis conditions. scispace.com

| Assay Conditions (Starch Amount; Oxidation Potential) | Specific Charge Capacity (Ah/kg) | Specific Energy (Wh/kg) |

|---|---|---|

| 1.5 g; 0.5 V | 3.765 × 10⁻⁴ | 3.477 × 10⁻⁵ |

| 3.0 g; 0.7 V | 2.234 × 10⁻⁴ | 9.095 × 10⁻⁵ |

Development of Non-Linear Optical (NLO) Materials Involving Toluenesulfonate (B8598656) Salts

The toluenesulfonate anion has been a component in the synthesis of novel organic crystals with non-linear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and are essential for applications in optoelectronics and photonics, including frequency conversion and optical switching. researchgate.netmdpi.com While not involving the sodium salt directly, various organic toluenesulfonate salts have been developed that demonstrate significant NLO activity.

One such material is p-Toluidinium p-toluenesulphonate (p-TTS), an organic NLO crystal grown from aqueous solutions. researchgate.netosti.gov Studies have shown that p-TTS has a second harmonic generation (SHG) conversion efficiency 1.3 times higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal. osti.gov The crystal is thermally stable up to 210°C and possesses a wide optical transparency window, making it a promising candidate for NLO applications. osti.gov

Another example is Creatininium p-Toluenesulfonate (CPT), which crystallizes in a noncentrosymmetric space group, a key requirement for second-order NLO effects. researchgate.net Research on CPT has focused on its crystal structure, optical transmittance, and mechanical strength to evaluate its potential for electro-optical applications. researchgate.net Similarly, L-threoninium p-toluenesulfonate monohydrate (LTPTM) is another organic NLO crystal that has been synthesized and studied for its structural and spectral properties. researchgate.net The development of these toluenesulfonate-based crystals highlights the role of the anion in facilitating the formation of crystalline structures with desirable optical properties. researchgate.netosti.govresearchgate.net

| Compound | Crystal System | Key NLO Property | Thermal Stability |

|---|---|---|---|

| p-Toluidinium p-toluenesulphonate (p-TTS) | Monoclinic | SHG efficiency 1.3 times that of KDP osti.gov | Stable up to 210°C osti.gov |

| Creatininium p-Toluenesulfonate (CPT) | Orthorhombic | Exhibits second-order nonlinearity researchgate.net | Thermally stable up to 190°C researchgate.net |

Research into Functional Materials and Chemical Additives Beyond Organic Synthesis

Beyond its role in polymer synthesis, sodium p-toluenesulfonate is investigated for its utility as a functional additive in various material systems. It is known to act as a hydrotrope and surfactant, which are agents that can enhance the solubility of sparingly soluble substances in water. thegoodscentscompany.com

A significant area of research is in energy storage, specifically in sodium-ion batteries (SIBs). P-toluenesulfonic acid-doped polypyrrole (p-TSA-PPy) has been synthesized and shown to be a promising anode material for SIBs. nih.gov This material exhibits remarkable rate capacities and cyclability, maintaining a discharge capacity of 185 mAh g⁻¹ at a 10 C rate after 250 cycles at room temperature. nih.gov Furthermore, research has been conducted on sodium p-toluenesulfonate-doped polypyrrole as a cathode material for sodium-ion batteries. researchgate.net

The compound also serves as a stabilizing agent in various formulations. cymitquimica.com Its ionic nature and the structure of the toluenesulfonate group contribute to its effectiveness in these applications, expanding its utility in materials science beyond its more common use as a reagent in organic synthesis. cymitquimica.comguidechem.com

Environmental Chemical Research Pertaining to Toluenesulfonates

Studies on the Role of Sodium p-Toluenesulfonate in Wastewater Treatment Processes

Sodium p-toluenesulfonate and its acidic form, p-toluenesulfonic acid (PTSA), are classified as refractory organic pollutants, meaning they are difficult to degrade using conventional biological wastewater treatment methods. nih.gov Their widespread use in industries such as pharmaceuticals, dyes, and petrochemicals necessitates effective removal strategies from industrial effluents. rsc.orgrsc.org Research has consequently focused on advanced oxidation processes (AOPs) to break down these stable compounds.

One promising method is the electro-Fenton (EF) process, an electrochemical AOP. A study developed a filtration-enhanced electro-Fenton (FEEF) reactor to remove PTSA from synthetic wastewater. rsc.orgresearchgate.net This system demonstrated high efficiency, achieving 92.6% removal of PTSA from an initial concentration of 100 mg/L under optimal conditions. nih.govrsc.org The FEEF system showed a higher yield of hydroxyl radicals (˙OH), the primary oxidizing agent, compared to conventional Fenton and anodic oxidation systems, leading to more effective degradation and lower effluent biological toxicity. rsc.orgresearchgate.net The degradation pathway in this system involves several steps, including hydroxylation of the methyl group, hydroxylation of the sulfonyl group, and eventual ring-opening of the aromatic structure. rsc.orgresearchgate.net

The efficiency of the FEEF system is influenced by several operational parameters. As the initial concentration of PTSA increases, the removal efficiency decreases. For example, after 120 minutes of electrolysis, the removal efficiency dropped from 99.3% for a 50 mg/L solution to 56.1% for a 200 mg/L solution. nih.gov

Table 1: PTSA Removal Efficiency by Filtration-Enhanced Electro-Fenton (FEEF) System

| Initial PTSA Concentration (mg/L) | Removal Efficiency after 120 min (%) |

|---|---|

| 50 | 99.3 |

| 100 | 92.6 |

| 150 | Not specified |

| 200 | 56.1 |

Data sourced from studies on the FEEF reactor. nih.gov

Other research has explored the oxidative degradation of p-toluenesulfonic acid using thermally activated hydrogen peroxide. This process was shown to be effective in converting the refractory compound into more easily biodegradable substances, requiring only substoichiometric amounts of hydrogen peroxide. nih.gov Additionally, methods have been developed to recover p-toluenesulfonic acid from industrial wastewater, such as that from doxycycline (B596269) production, which reduces pollution and allows for the recycling of the chemical. google.com

Investigations into Ecologically Benign Catalytic Systems Utilizing p-Toluenesulfonic Acid

In the pursuit of sustainable and green chemistry, p-toluenesulfonic acid (p-TSA) has gained significant attention as an environmentally benign catalyst. preprints.orgrsc.org It is a strong organic acid that is solid, non-toxic, inexpensive, and easy to handle, making it a viable replacement for hazardous and corrosive mineral acids like sulfuric acid or Lewis acids like aluminum chloride. preprints.orgacs.orgmdpi.com Its use minimizes the generation of environmentally unfriendly waste and often allows for the catalyst to be recovered and reused. acs.orgrsc.org

One notable application is in the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). Concentrated p-TSA can effectively catalyze the degradation of PET into terephthalic acid (TPA) with high efficiency (96.2% TPA yield in 90 minutes at 150°C). rsc.org This process is significantly faster than using concentrated sulfuric acid. The p-TSA catalyst can be easily recovered from the filtrate and reused for multiple cycles without a significant loss in catalytic efficiency. rsc.org

p-TSA has proven to be a versatile catalyst for a wide range of organic syntheses, often leading to high yields, shorter reaction times, and operational simplicity. rsc.orgtandfonline.com These reactions are frequently conducted under mild or solvent-free conditions, further enhancing their green credentials. scielo.org.za For example, p-TSA has been used to catalyze the synthesis of calix rsc.orgresorcinarenes at room temperature without a solvent, achieving yields of 80-92%. preprints.org It is also an effective catalyst for producing dicoumarols in water, a cheap and clean reaction medium. scielo.org.zatandfonline.com

Table 2: Examples of Ecologically Benign Reactions Catalyzed by p-Toluenesulfonic Acid (p-TSA)

| Reaction Type | Substrates | Product | Key Advantages |

|---|---|---|---|

| PET Hydrolysis | Waste Polyethylene Terephthalate (PET) | Terephthalic Acid (TPA) | Fast reaction, high yield, catalyst is recoverable and reusable. rsc.org |

| Esterification | Aliphatic Acids and Alcohols | Aliphatic Esters | Ultrasound-assisted, short reaction times, good yields (73-98%). tandfonline.com |

| Polyester Synthesis | Dicarboxylic Acids and Diols | Aliphatic Polyesters | Rapid synthesis (20 mins) under microwave irradiation. tsijournals.com |

| Dicoumarol Synthesis | 4-Hydroxycoumarin (B602359) and Aryl Glyoxals | Dicoumarols | Reaction occurs in water, moderate to good yields. scielo.org.za |

The use of p-TSA aligns with the principles of green chemistry by improving atom economy, reducing hazardous waste, and utilizing catalytic rather than stoichiometric reagents. rsc.org

Environmental Fate and Transport Processes of Sulfonates in Aquatic Environments (focused on processes rather than basic properties)

The environmental fate of sulfonates, a class of compounds that includes sodium p-toluenesulfonate, is governed by several transport and degradation processes once they enter aquatic environments. army.milepa.gov Due to the high stability and water solubility of many aromatic sulfonates, they can be transported over considerable distances from their source. unito.itscispace.com

Biodegradation: Microbial activity is a primary process for the degradation of many sulfonates. nih.gov However, the presence of the sulfonate group can make these compounds difficult for microorganisms to metabolize. researchgate.net The biodegradability varies significantly depending on the specific structure of the compound. For instance, linear alkylbenzene sulfonates (LAS) are generally more biodegradable than many aromatic sulfonates. scispace.com Studies on p-toluenesulfonate have shown that certain bacteria, like Pseudomonas, can adapt to use it as a sole source of carbon and sulfur. cdnsciencepub.com The degradation pathway often begins with hydroxylation, followed by desulfonation and ring cleavage. cdnsciencepub.com In contrast, some sulfonamides, another class of sulfonated compounds, show very low biodegradability under standard conditions. nih.gov

Photodegradation: Photodegradation is another significant process affecting the fate of aromatic sulfonates in sunlit surface waters. These compounds can absorb UV or visible light, leading to their decomposition. acs.org Photocatalytic degradation, often using a semiconductor like titanium dioxide (TiO₂), can significantly enhance the breakdown of sulfonates. who.intunito.it Studies on naphthalene (B1677914) sulfonates showed that the degradation rate was inversely proportional to the degree of sulfonation, and the process leads to the release of sulfate (B86663) ions and eventual mineralization of the organic carbon. unito.it The presence of dissolved oxygen is crucial for efficient photocatalytic degradation. unito.it The intermediates formed during photocatalysis may themselves be subject to further biological or chemical degradation. nih.gov

Transport and Partitioning: The movement of sulfonates within aquatic systems is largely dictated by water flow. nih.gov Their high water solubility generally means they remain in the water column. However, partitioning to sediment can occur, especially for more complex sulfonates like LAS. researchgate.net Monitoring studies have found that LAS concentrations in river water are typically low (< 50 µg/L), but can accumulate in sediments, particularly downstream from wastewater treatment plants with less advanced treatment methods. researchgate.net The transport of some sulfonates, particularly longer-chain perfluorinated compounds, can be associated with the movement of contaminated particles, especially during high-flow events like snowmelt. nih.gov This process can mobilize sulfonates from impervious surfaces in urban areas and transport them into receiving waters. nih.gov

Q & A

Q. What are the recommended methods for synthesizing sodium p-toluenesulfonate monohydrate in laboratory settings?

this compound is typically synthesized via sulfonation of toluene followed by neutralization with sodium hydroxide. A one-pot method involves using p-toluenesulfonic acid monohydrate as a catalyst in the presence of selenous acid and arenes, yielding unsymmetrical benzils with high efficiency . Key steps include:

Q. How should researchers handle solubility challenges of this compound in experimental setups?

The compound is highly water-soluble (≥209 g/100 mL at 15°C) but has limited solubility in organic solvents like ethanol or DMSO (38 mg/mL in DMSO) . For reactions requiring organic phases:

- Pre-dissolve in water and mix with polar aprotic solvents (e.g., DMF).

- Use sonication or heating (≤60°C) to enhance dissolution.

- Avoid prolonged exposure to moisture to prevent deliquescence .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Ventilation: Use fume hoods to avoid dust inhalation (respiratory irritation potential) .

- Spill Management: Neutralize with sodium bicarbonate and rinse with water .

- Storage: Keep in airtight containers at 15–25°C, away from oxidizers and metals .

Advanced Research Questions

Q. How does this compound function as a catalyst in organic synthesis?

The compound acts as a Brønsted acid catalyst in Friedel-Crafts alkylations and esterifications. Its mechanism involves:

- Protonation of electrophilic substrates (e.g., carbonyl groups).

- Stabilization of carbocation intermediates via sulfonate counterions. Example: In benzil synthesis, it facilitates electron-deficient aryl coupling with methyl ketones, achieving yields >85% under mild conditions .

Q. What analytical techniques are recommended for detecting impurities in this compound?

- HPLC: Use C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Titration: Argentometric titration for sulfonate group quantification .

- Spectroscopy: FT-IR (S=O stretch at 1170–1120 cm⁻¹) and NMR (aromatic protons at δ 7.6–7.8 ppm) .

- Thermogravimetric Analysis (TGA): Confirm monohydrate stability up to 130°C .

Q. How can researchers mitigate environmental risks during large-scale use of this compound?

- Biodegradation: The compound is readily biodegradable (t₁/₂ < 30 days in aerobic conditions) .

- Waste Treatment: Adsorb onto activated carbon or precipitate with Ca(OH)₂ before disposal .

- Ecotoxicity: LC50 > 100 mg/L for aquatic organisms; no bioaccumulation risk (log P = -1.2) .

Methodological Guidance

Q. How to design experiments analyzing the compound’s stability under varying pH conditions?

- Prepare buffered solutions (pH 1–13) and incubate samples at 25°C.

- Monitor decomposition via UV-Vis (λmax = 260 nm) and ion chromatography for sulfate ions .

- Use Arrhenius plots to predict shelf-life at different temperatures.

Q. What strategies resolve contradictory data in catalytic efficiency studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.